molecular formula C12H15NO4 B14695284 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl acetate CAS No. 26228-33-1

2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl acetate

Cat. No.: B14695284
CAS No.: 26228-33-1
M. Wt: 237.25 g/mol
InChI Key: WCXUOBYEKIDONL-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl acetate is a chemical compound with a complex structure that includes a dioxoisoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl acetate typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline core. This intermediate is then reacted with ethyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxoisoindoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid: This compound has a similar isoindoline core but with a benzoic acid group instead of an acetate group.

    1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl derivatives: These compounds share the dioxoisoindoline structure with variations in the substituents.

Uniqueness

2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

26228-33-1

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)ethyl acetate

InChI

InChI=1S/C12H15NO4/c1-8(14)17-7-6-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-3,9-10H,4-7H2,1H3

InChI Key

WCXUOBYEKIDONL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1C(=O)C2CC=CCC2C1=O

Origin of Product

United States

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